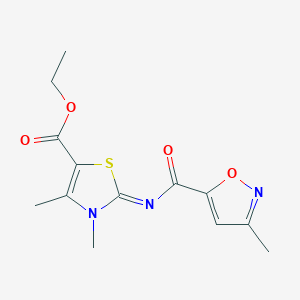

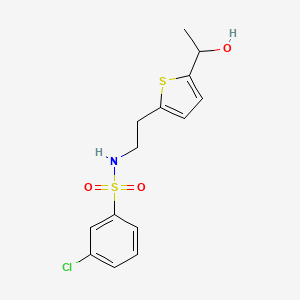

![molecular formula C20H23N5O2 B2555212 2-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile CAS No. 2309587-15-1](/img/structure/B2555212.png)

2-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Microwave-Assisted Synthesis and Serotonin Receptor Antagonism

Research by R. Mahesh, R. V. Perumal, and P. V. Pandi (2004) introduced a novel series of compounds, including structures similar to the chemical , synthesized via microwave irradiation. These compounds were evaluated for their antagonism against the serotonin 5-HT3 receptor, showcasing potential therapeutic applications in treating conditions mediated by this receptor. The study highlighted one compound, in particular, demonstrating significant receptor antagonism, suggesting a pathway for the development of new therapeutic agents (Mahesh, Perumal, & Pandi, 2004).

Synthesis and Anticancer Activity

S. F. Mohamed et al. (2016) conducted research on a series of 2-aminopyranopyridine derivatives synthesized using a key starting compound similar to the chemical . The compounds were evaluated for their anticancer activity against various human carcinoma cell lines. This research uncovered compounds with potent anticancer activity, surpassing that of the reference drug, doxorubicin, for specific cell lines. This signifies the compound's role in the synthesis of potential anticancer agents (Mohamed, Kotb, Abd El-Meguid, & Awad, 2016).

Estrogen Receptor Binding Affinity and Molecular Docking

I. Parveen and colleagues (2017) explored the synthesis of pyrimidine-piperazine-chromene and quinoline conjugates, evaluating their binding affinity to estrogen receptors and molecular docking against human breast cancer cell lines. Compounds exhibiting significant anti-proliferative activities suggest the chemical's framework contributes to the development of potential treatments for estrogen receptor-positive breast cancer (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017).

Green Synthesis and Pyranopyridines

S. Balalaie, Mehrdad Mehrazar, and Yaghoub Haghighatnia (2013) presented an efficient green media synthesis of 2-amino-4-aryl-8-[(E)-arylmethylidene]-5, 6, 7, 8-4H pyrano[3, 2-c]pyridine-3-carbonitriles. This research demonstrates an environmentally friendly and atom-economic method, highlighting the compound's potential in sustainable chemistry practices (Balalaie, Mehrazar, & Haghighatnia, 2013).

Orientations Futures

The future directions for this compound could involve further exploration of its potential therapeutic applications, given the wide range of biological activities exhibited by piperidine derivatives . Further studies could also focus on elucidating its mechanism of action and optimizing its synthesis process.

Propriétés

IUPAC Name |

2-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O2/c1-14-2-3-19(24-23-14)27-12-15-4-7-25(8-5-15)20-16(11-21)10-17-13-26-9-6-18(17)22-20/h2-3,10,15H,4-9,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOIMRBDRUUSROT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OCC2CCN(CC2)C3=C(C=C4COCCC4=N3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

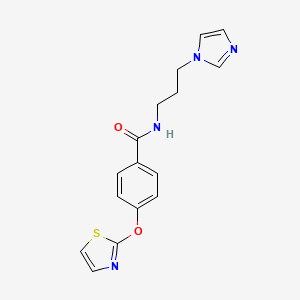

![1-[3-(1,1-Dioxo-1,2-thiazolidin-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2555129.png)

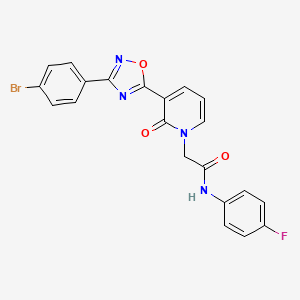

![ethyl 3-carbamoyl-2-(2-(ethylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2555132.png)

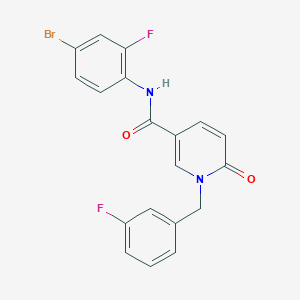

![3,3'-[(4-chlorophenyl)methanediyl]bis(4-hydroxy-6-methylpyridin-2(1H)-one)](/img/structure/B2555133.png)

![1-(3,4-Dichlorobenzoyl)-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2555139.png)

![1-(3,4-Dimethoxybenzyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2555140.png)

![1-[(2,4-Dimethylphenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B2555144.png)

![2-[(4-Chlorobenzyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid](/img/structure/B2555145.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2555147.png)